(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine
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Overview
Description
(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine typically involves the formation of the pyrazolo[4,5-e]pyrimidine core followed by the introduction of the methylethyl and benzylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with 4-chloropyrimidine can yield the pyrazolo[4,5-e]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of fluorescent probes and other optical materials.
Mechanism of Action
The mechanism of action of (Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK/cyclin complex, which is crucial for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine compounds with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its use in fluorescent probes and optical materials.
Uniqueness
(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit CDKs with high potency makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H19N5 |
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Molecular Weight |
281.36 g/mol |
IUPAC Name |
N-benzyl-1-methyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N5/c1-12(2)21(10-13-7-5-4-6-8-13)16-14-9-19-20(3)15(14)17-11-18-16/h4-9,11-12H,10H2,1-3H3 |
InChI Key |
GXDSYRKJXPGYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C |
Origin of Product |
United States |
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